
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is notable for its applications in medicinal chemistry, particularly as an antitumor agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- typically involves the reaction of 9-aminoacridine with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This compound targets DNA topoisomerase II, an enzyme crucial for DNA replication, leading to the formation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative with similar DNA intercalating properties and antitumor activity.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with DNA intercalating and topoisomerase II inhibitory effects.
Uniqueness
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)- is unique due to its specific structure, which allows for effective DNA intercalation and potent antitumor activity . Its ability to induce apoptosis through DNA damage and topoisomerase II inhibition makes it a valuable compound in cancer research and therapy .
Propriétés
Numéro CAS |
66147-70-4 |
|---|---|
Formule moléculaire |
C20H17N3O2S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[4-(acridin-9-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O2S/c21-26(24,25)13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,22,23)(H2,21,24,25) |
Clé InChI |
QPLRHBSMCAJLGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
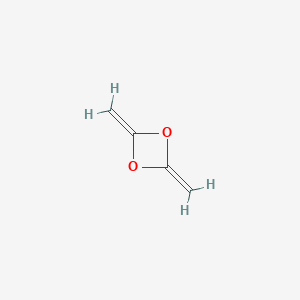
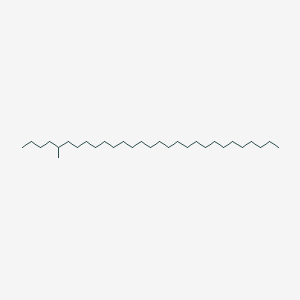
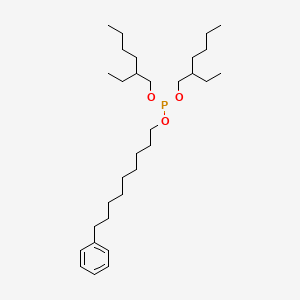
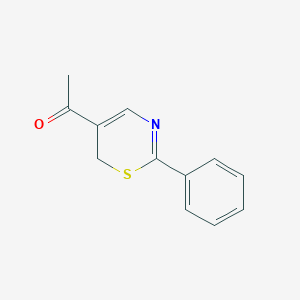
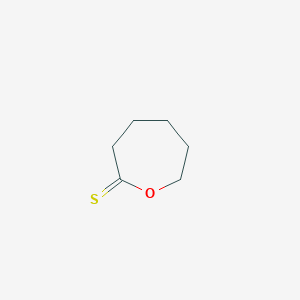
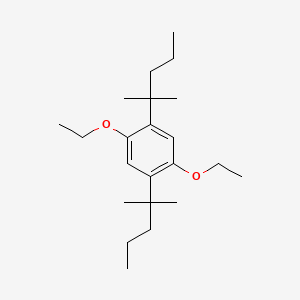
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

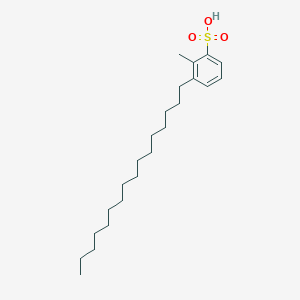
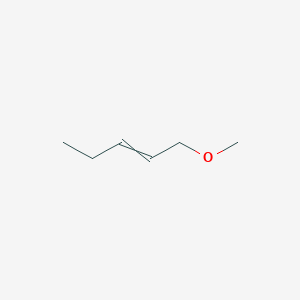
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
